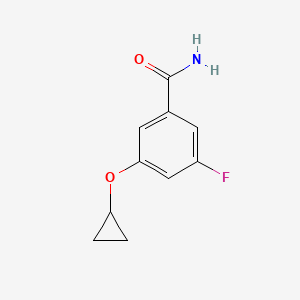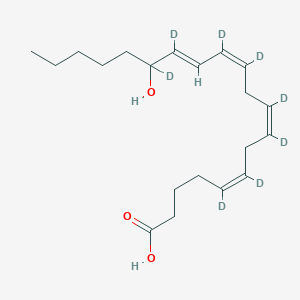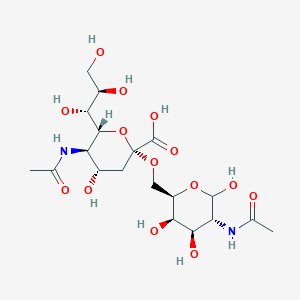
NeuAc(a2-6)GalNAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NeuAc(α2-6)GalNAc, also known as N-acetylneuraminic acid (α2-6) N-acetylgalactosamine, is a sialylated glycan structure. It is a type of sialic acid-containing oligosaccharide that plays a crucial role in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition. This compound is commonly found on the surface of cells and in secreted glycoconjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(α2-6)GalNAc typically involves the use of sialyltransferases, which are enzymes that transfer sialic acid from a donor molecule to an acceptor molecule. One common method is the use of CMP-sialic acid as the donor and N-acetylgalactosamine as the acceptor. The reaction is catalyzed by α2-6-sialyltransferase under specific conditions, such as pH, temperature, and buffer composition .
Industrial Production Methods
Industrial production of NeuAc(α2-6)GalNAc often involves large-scale enzymatic synthesis using recombinant sialyltransferases. The process includes the expression of sialyltransferase genes in microbial hosts, followed by purification and immobilization of the enzymes. The enzymatic reaction is then carried out in bioreactors, allowing for the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
NeuAc(α2-6)GalNAc can undergo various chemical reactions, including:
Oxidation: The sialic acid moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the glycan structure.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled pH, temperature, and reaction time .
Major Products
The major products formed from these reactions include modified sialic acid derivatives, which can have different biological activities and properties. These derivatives are often used in research to study the structure-function relationships of sialylated glycans .
Scientific Research Applications
NeuAc(α2-6)GalNAc has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation and sialylation processes.
Biology: It plays a role in cell signaling, immune response, and pathogen recognition.
Medicine: It is involved in the development of therapeutics and diagnostics for diseases such as cancer and infectious diseases.
Industry: It is used in the production of glycoproteins and other biopharmaceuticals
Mechanism of Action
The mechanism of action of NeuAc(α2-6)GalNAc involves its interaction with specific receptors and proteins on the cell surface. The sialic acid moiety can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs) and other receptors, modulating cell signaling pathways and immune responses. These interactions can influence various cellular processes, including cell adhesion, migration, and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-acetylneuraminic acid (α2-3) N-acetylgalactosamine: Another sialylated glycan with a different linkage.
N-glycolylneuraminic acid (α2-6) N-acetylgalactosamine: A similar compound with a glycolyl group instead of an acetyl group.
Uniqueness
NeuAc(α2-6)GalNAc is unique due to its specific α2-6 linkage, which imparts distinct biological properties and receptor specificities. This linkage is crucial for its role in cell-cell interactions and immune modulation, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C19H32N2O14 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)/t8-,9+,10+,11+,12+,13+,14-,15+,16+,17?,19+/m0/s1 |
InChI Key |
CZOGCRVBCLRHQJ-YIDOBNJDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B14805786.png)

![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14805797.png)
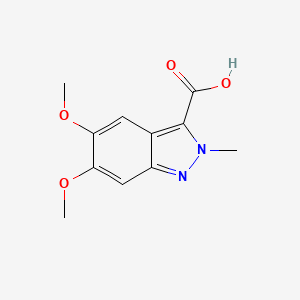


![2-(4-bromophenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14805817.png)
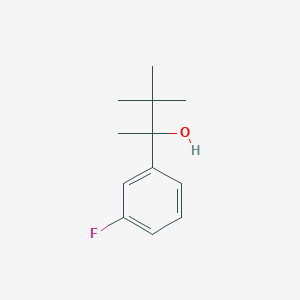
![1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14805835.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14805836.png)
